molecular formula C10H20N2O4 B14157645 1,3-Propanediol, 2-isopentyl-, dicarbamate CAS No. 25462-26-4

1,3-Propanediol, 2-isopentyl-, dicarbamate

Cat. No.: B14157645
CAS No.: 25462-26-4
M. Wt: 232.28 g/mol
InChI Key: DOJDFJNRVHUVFC-UHFFFAOYSA-N
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Description

1,3-Propanediol, 2-isopentyl-, dicarbamate: is a chemical compound with the molecular formula C10H20N2O4 and a molecular weight of 232.28 g/mol . It is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Chemical Reactions Analysis

Types of Reactions: 1,3-Propanediol, 2-isopentyl-, dicarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield alcohol derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohol derivatives .

Scientific Research Applications

1,3-Propanediol, 2-isopentyl-, dicarbamate has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects, including its use as an anticonvulsant and anxiolytic agent.

    Industry: Utilized in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 1,3-Propanediol, 2-isopentyl-, dicarbamate involves its interaction with molecular targets and pathways. It is known to modulate the activity of γ-aminobutyric acid (GABA) receptors, enhancing inhibitory neurotransmission. Additionally, it may interact with voltage-gated ion channels, such as sodium (Na+) and potassium (K+) channels, influencing their activity .

Comparison with Similar Compounds

Properties

CAS No.

25462-26-4

Molecular Formula

C10H20N2O4

Molecular Weight

232.28 g/mol

IUPAC Name

[2-(carbamoyloxymethyl)-5-methylhexyl] carbamate

InChI

InChI=1S/C10H20N2O4/c1-7(2)3-4-8(5-15-9(11)13)6-16-10(12)14/h7-8H,3-6H2,1-2H3,(H2,11,13)(H2,12,14)

InChI Key

DOJDFJNRVHUVFC-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCC(COC(=O)N)COC(=O)N

Origin of Product

United States

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